N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine
Overview
Description
N-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is a fluorinated organic compound characterized by the presence of a trifluoroethyl group attached to a pyrrolidine ring. This compound is of significant interest due to its unique chemical properties imparted by the trifluoromethyl group, which can influence its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine typically involves the reaction of pyrrolidine with 2,2,2-trifluoroethylamine under controlled conditions. One common method includes:
Step 1: Formation of the intermediate by reacting pyrrolidine with a trifluoroethylating agent such as 2,2,2-trifluoroethyl bromide in the presence of a base like sodium hydride.
Step 2: Purification of the product through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound due to the presence of the trifluoromethyl group, which can enhance metabolic stability and bioavailability.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of agrochemicals and materials science for the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine involves its interaction with specific molecular targets, often influenced by the trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to cross biological membranes more easily and interact with intracellular targets. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
- N-(2,2,2-Trifluoroethyl)piperidin-3-amine
- N-(2,2,2-Trifluoroethyl)morpholin-3-amine
- N-(2,2,2-Trifluoroethyl)azetidin-3-amine
Comparison: N-(2,2,2-Trifluoroethyl)pyrrolidin-3-amine is unique due to its specific ring structure and the position of the trifluoroethyl group. Compared to its analogs, it may exhibit different reactivity and biological activity profiles. For instance, the pyrrolidine ring can confer different steric and electronic properties compared to piperidine or morpholine rings, potentially leading to variations in how these compounds interact with biological targets or undergo chemical reactions.
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)4-11-5-1-2-10-3-5/h5,10-11H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZZJTCSWXTGEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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